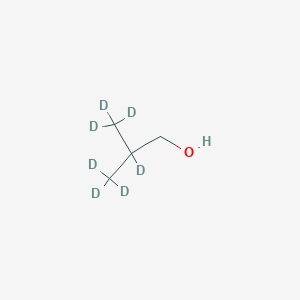

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol

Description

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol (CAS RN: 1219804-53-1) is a deuterated derivative of isobutanol (2-methylpropan-1-ol), where specific hydrogen atoms are replaced with deuterium (D) isotopes. Its molecular formula is (CD₃)₂CDCH₂OH, with a molecular weight of 81.16 g/mol . This compound is synthesized with 99 atom% deuterium purity, making it highly valuable in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracer studies, and reaction mechanism elucidation due to its isotopic stability .

Properties

IUPAC Name |

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-UAVYNJCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678662 | |

| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-53-1 | |

| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol typically involves the deuteration of 2-Methylpropyl alcohol. This can be achieved through various methods, including:

-

Catalytic Exchange Reaction: : This method involves the use of a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.

-

Deuterated Reagents: : Another method involves the use of deuterated reagents such as deuterated water (D2O) or deuterated acids. The reaction conditions vary depending on the reagent used but generally involve heating the mixture to promote the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic exchange reactions. The process is optimized to maximize the yield and purity of the deuterated compound. This involves careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol undergoes various chemical reactions, including:

-

Oxidation: : This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : Reduction reactions can convert the alcohol to its corresponding alkane. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

-

Substitution: : The hydroxyl group in this compound can be substituted with other functional groups. Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol has several scientific research applications, including:

Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol involves the interaction of its deuterated hydroxyl group with various molecular targets. The presence of deuterium alters the bond strength and reaction kinetics, leading to differences in the rate and outcome of chemical reactions compared to non-deuterated compounds. This can affect the compound’s interaction with enzymes, receptors, and other biological molecules, influencing its biological activity and pharmacokinetics.

Comparison with Similar Compounds

Key Observations :

- Isotopic Position Specificity : The target compound has deuterium at both the methyl group (d3) and the propyl chain (C2,3,3,3-d4), whereas 2-Methyl-d3-propyl-3,3,3-d3 alcohol lacks deuterium at the C2 position .

- Molecular Weight Impact : Increased deuteration elevates molecular weight, which is critical for mass spectrometry (MS) applications. For example, the d4 variant is 1.01 g/mol heavier than its d3 counterpart .

- Synthetic Complexity : Higher deuteration (e.g., d4 vs. d3) correlates with higher production costs. The d4 variant (¥94,600/500mg) is ~2.4× more expensive than the d3 analog (¥39,600/500mg) .

Physicochemical and Functional Differences

Solubility and Reactivity

Deuterated alcohols generally exhibit reduced solubility in protic solvents compared to their protiated forms due to stronger deuterium bonding. However, the d4 variant’s enhanced isotopic stability makes it preferable for kinetic isotope effect (KIE) studies, where deuterium substitution at reactive positions (e.g., C2) slows reaction rates in acid-catalyzed processes .

Biological Activity

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol is a deuterated alcohol compound that has garnered attention in scientific research due to its unique properties. The presence of deuterium, a stable isotope of hydrogen, alters the compound's chemical behavior, making it a valuable tool in various biological and chemical studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with related compounds.

This compound is synthesized primarily through deuteration processes involving 2-Methylpropyl alcohol. Common methods include:

- Catalytic Exchange Reaction : Utilizing deuterium gas (D2) in the presence of catalysts like palladium on carbon (Pd/C) under high pressure and temperature.

- Deuterated Reagents : Employing deuterated water (D2O) or acids to facilitate hydrogen-deuterium exchange reactions.

These methods enhance the stability and alter the reaction kinetics compared to non-deuterated counterparts.

The biological activity of this compound is primarily attributed to its hydroxyl group. The deuterated hydroxyl group interacts with various molecular targets, influencing enzyme activity and receptor interactions. This alteration in bond strength and reaction kinetics can lead to significant differences in pharmacokinetics and biological outcomes compared to non-deuterated compounds.

Biological Applications

The compound has several notable applications in scientific research:

- Metabolic Studies : It serves as a tracer in metabolic pathways to study the incorporation and transformation of deuterated compounds within biological systems.

- Drug Development : Investigated for potential therapeutic applications, particularly in designing drugs with improved pharmacokinetic properties due to the stability provided by deuteration.

- Chemical Tracing : Used as a tracer in reaction mechanisms to elucidate chemical pathways and kinetics .

Comparative Analysis

A comparison of this compound with other similar compounds highlights its unique attributes:

| Compound | Deuteration Level | Stability | Kinetic Behavior |

|---|---|---|---|

| This compound | Fully Deuterated | High | Altered |

| 2-Methylpropyl alcohol | Non-Deuterated | Standard | Normal |

| 2-Methyl-d3-propyl alcohol | Partially Deuterated | Intermediate | Intermediate |

This table illustrates how the specific pattern of deuterium substitution in this compound provides distinct advantages for scientific research and industrial applications .

Case Studies

Recent studies have demonstrated the utility of deuterated compounds like this compound in various settings:

- Neuroprotective Studies : Research indicates that deuterated compounds can enhance neuroprotective effects against neurodegeneration in animal models. For instance, studies involving D3 dopamine receptor agonists showed that modifications with deuterated groups can improve selectivity and efficacy .

- Pharmacokinetic Studies : Investigations into drug metabolism have shown that deuteration can significantly alter the metabolic pathways and half-lives of compounds. This has implications for drug design where prolonged action and reduced side effects are desired .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.